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Compound of Interest

Compound Name:
3-Methylflavone-8-carboxylic Acid-

d5

Cat. No.: B564612 Get Quote

An In-depth Technical Guide on the Characterization of Flavoxate EP Impurity A-d5

For researchers, scientists, and drug development professionals, the accurate characterization

of impurities and labeled compounds is critical for regulatory compliance and the successful

development of pharmaceutical products. This guide provides a comprehensive overview of the

characterization data for Flavoxate EP Impurity A-d5, a deuterated analog of Flavoxate EP

Impurity A. This stable isotope-labeled compound is primarily utilized as an internal standard in

analytical methodologies, particularly for the quantification of Flavoxate and its related

substances by mass spectrometry.

Physicochemical Properties
Flavoxate EP Impurity A-d5 is the deuterated form of 3-Methyl-4-oxo-2-phenyl-4H-1-

benzopyran-8-carboxylic acid. The five deuterium atoms are located on the phenyl ring,

providing a distinct mass shift for use in mass spectrometry-based assays.
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Property Value

Chemical Name
3-Methyl-4-oxo-2-(phenyl-d5)-4H-1-benzopyran-

8-carboxylic acid

Synonyms Flavoxate USP Related Compound A-d5

CAS Number 1189883-79-1

Molecular Formula C₁₇H₇D₅O₄

Molecular Weight 285.31 g/mol [1][2]

Appearance White to off-white solid

Solubility Soluble in methanol, acetonitrile, and DMSO

Analytical Characterization Data
The following tables summarize the expected analytical data for the characterization of

Flavoxate EP Impurity A-d5, based on standard analytical techniques for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Nucleus Expected Chemical Shifts (ppm)

¹H NMR

Signals corresponding to the non-deuterated

protons of the flavone core. The aromatic region

will show a significant reduction in signal

intensity corresponding to the deuterated phenyl

ring.

¹³C NMR

Signals corresponding to the carbon atoms of

the flavone core. The signals for the deuterated

phenyl carbons will be observed as multiplets

with reduced intensity due to C-D coupling.

Mass Spectrometry (MS)
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Parameter Value

Ionization Mode Electrospray Ionization (ESI), Positive

Precursor Ion [M+H]⁺ m/z 286.3

Expected Fragment Ions

Fragmentation is expected to involve the loss of

CO₂ and other characteristic cleavages of the

flavone ring.

High-Performance Liquid Chromatography (HPLC)
Parameter Value

Purity (by HPLC) ≥98%

Retention Time

Dependent on specific method conditions, but

expected to be similar to unlabeled Flavoxate

EP Impurity A.

Experimental Protocols
Detailed methodologies for the key experiments involved in the synthesis and characterization

of Flavoxate EP Impurity A-d5 are provided below.

Synthesis of Flavoxate EP Impurity A-d5
The synthesis of Flavoxate EP Impurity A-d5 is a multi-step process that begins with deuterated

starting materials.[2]

Step 1: Synthesis of 1-(2-Hydroxyphenyl)-3-(phenyl-d5)prop-2-en-1-one (Chalcone-d5)

To a stirred solution of 2'-hydroxyacetophenone (1.0 eq) and benzaldehyde-d5 (1.0 eq) in

ethanol at room temperature, an aqueous solution of sodium hydroxide (2.0 eq) is added

dropwise.

The reaction mixture is stirred at room temperature for 12-16 hours.
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The resulting precipitate is filtered, washed with cold water until neutral pH, and dried to yield

the chalcone-d5 intermediate.[2]

Step 2: Synthesis of 3-Methyl-2-(phenyl-d5)-4H-chromen-4-one

The chalcone-d5 intermediate is subjected to cyclization and methylation in a one-pot

reaction or a two-step sequence to form the flavone core.

Step 3: Synthesis of 3-Methylflavone-8-carboxylic acid-d5 (Flavoxate EP Impurity A-d5)

The 3-methyl-2-(phenyl-d5)-4H-chromen-4-one is carboxylated at the 8-position of the

flavone ring to yield the final product.

Purification is achieved by column chromatography on silica gel or by recrystallization.[2]
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Synthesis Workflow for Flavoxate EP Impurity A-d5

NMR Analysis
Sample Preparation: A 5-10 mg sample of Flavoxate EP Impurity A-d5 is dissolved in 0.5-0.7

mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl₃).

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR

spectrometer.

Data Acquisition: Standard pulse sequences are used for acquiring ¹H and ¹³C spectra.

Data Processing: The acquired data is processed using appropriate software to perform

Fourier transformation, phase correction, and baseline correction. Chemical shifts are

referenced to the residual solvent peak.

Mass Spectrometry Analysis
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Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, typically

a mixture of acetonitrile and water with 0.1% formic acid.

Instrumentation: Analysis is performed on a high-resolution mass spectrometer, such as a Q-

TOF or Orbitrap, coupled with a liquid chromatography system.

LC-MS/MS Method:

Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic

acid.

Ionization: Electrospray ionization (ESI) in positive ion mode.

MS Detection: Full scan mode to determine the accurate mass of the parent ion and

MS/MS mode to obtain fragmentation patterns.
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Analytical Workflow for Characterization

HPLC Analysis
Sample Preparation: A stock solution of Flavoxate EP Impurity A-d5 is prepared in a suitable

diluent (e.g., acetonitrile/water). Working standards are prepared by diluting the stock

solution.

Chromatographic Conditions:

Column: Hypersil ODS C18 (150 x 4.6 mm, 5 µm) or equivalent.
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Mobile Phase: A mixture of a buffered aqueous phase (e.g., pH 2.75 buffer) and

acetonitrile.

Flow Rate: 1.0 mL/min.

Column Temperature: 25 °C.

Detection: UV at an appropriate wavelength.

Injection Volume: 10 µL.

Data Analysis: The purity of the sample is determined by calculating the area percentage of

the main peak relative to the total peak area in the chromatogram.

This technical guide provides a comprehensive overview of the characterization of Flavoxate

EP Impurity A-d5, offering valuable information for researchers and professionals in the

pharmaceutical industry. The provided data and protocols serve as a foundation for the

analytical use of this important stable isotope-labeled standard.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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